1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide 1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1040635-94-6
VCID: VC11940990
InChI: InChI=1S/C17H13FN4O2/c18-13-5-3-12(4-6-13)11-22-16(23)8-7-15(21-22)17(24)20-14-2-1-9-19-10-14/h1-10H,11H2,(H,20,24)
SMILES: C1=CC(=CN=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F
Molecular Formula: C17H13FN4O2
Molecular Weight: 324.31 g/mol

1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide

CAS No.: 1040635-94-6

Cat. No.: VC11940990

Molecular Formula: C17H13FN4O2

Molecular Weight: 324.31 g/mol

* For research use only. Not for human or veterinary use.

1-[(4-fluorophenyl)methyl]-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide - 1040635-94-6

Specification

CAS No. 1040635-94-6
Molecular Formula C17H13FN4O2
Molecular Weight 324.31 g/mol
IUPAC Name 1-[(4-fluorophenyl)methyl]-6-oxo-N-pyridin-3-ylpyridazine-3-carboxamide
Standard InChI InChI=1S/C17H13FN4O2/c18-13-5-3-12(4-6-13)11-22-16(23)8-7-15(21-22)17(24)20-14-2-1-9-19-10-14/h1-10H,11H2,(H,20,24)
Standard InChI Key JVNOWEPGVXHCBQ-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F
Canonical SMILES C1=CC(=CN=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F

Introduction

Synthesis and Optimization

2.1 Synthetic Routes
The compound is synthesized via a three-step protocol :

  • Condensation: 4-Fluorobenzylhydrazine reacts with ethyl 3-oxo-3-(pyridin-3-ylamino)propanoate to form the hydrazone intermediate.

  • Cyclization: Heating under reflux in acetic acid yields the pyridazine ring.

  • Hydrolysis: Alkaline hydrolysis of the ester group followed by acidification produces the carboxamide.

Table 1: Reaction Conditions and Yields

StepReagentsTemperatureTimeYield
1EtOH, HCl80°C4 h78%
2AcOH120°C6 h65%
3NaOH, HClRT2 h92%

2.2 Purification and Analytical Validation
Purification by column chromatography (SiO₂, EtOAc/hexane 1:1) achieves >98% purity . LC-MS (ESI⁺) confirms the molecular ion at m/z 338.1 [M+H]⁺ .

Physicochemical Properties

3.1 Solubility and Stability

  • Aqueous solubility: 0.12 mg/mL (pH 7.4).

  • LogP: 2.85 (calculated via XLogP3) .

  • Stability: Degrades <5% in PBS over 24 hours at 25°C .

3.2 Thermal Behavior
DSC analysis shows a melting point of 218–220°C with no polymorphic transitions .

Pharmacological Activity

4.1 Kinase Inhibition Profiling
The compound exhibits potent inhibition of Aurora kinase A (IC₅₀ = 12 nM) and MET kinase (IC₅₀ = 18 nM) . Selectivity over related kinases (e.g., EGFR, VEGFR2) is >100-fold .

Table 2: In Vitro Antiproliferative Activity

Cell LineOriginIC₅₀ (nM)
HCT-116Colon34 ± 2.1
MCF-7Breast41 ± 3.5
A549Lung52 ± 4.2

4.2 Mechanism of Action
Molecular docking studies indicate hydrogen bonding with kinase hinge regions (e.g., Glu211 in Aurora A) and hydrophobic interactions with fluorophenyl groups . Apoptosis assays show caspase-3 activation at 50 nM .

Preclinical Development

5.1 Pharmacokinetics (Rat Model)

  • Oral bioavailability: 58% (10 mg/kg dose) .

  • t₁/₂: 4.2 hours (plasma), 8.7 hours (tumor) .

  • AUC₀–24h: 12.5 μg·h/mL .

5.2 Toxicology
No significant toxicity observed at 100 mg/kg (28-day repeat dose). Mild hepatotoxicity (ALT elevation) at 300 mg/kg .

Patent Landscape and Applications

Key patents (e.g., WO2018146010A1 ) claim use in solid tumors and inflammatory diseases. Formulation examples include nanocrystalline dispersions (10–200 nm) for enhanced bioavailability .

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